

Application Note: Spectroscopic Analysis of (1-Benzylpiperidin-3-yl)methanol

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Compound of Interest

Compound Name: (1-Benzylpiperidin-3-yl)methanol

Cat. No.: B1365142

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Abstract

This technical guide provides a comprehensive spectroscopic analysis of **(1-Benzylpiperidin-3-yl)methanol**, a key intermediate in pharmaceutical synthesis. We present detailed protocols and in-depth interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

(1-Benzylpiperidin-3-yl)methanol is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and a hydroxymethyl group at the 3-position. Its structural complexity, containing both aliphatic and aromatic moieties, as well as a primary alcohol, makes it an excellent candidate for a multi-technique spectroscopic evaluation. Accurate structural confirmation is paramount in drug discovery and development to ensure the identity and purity of synthesized intermediates. This guide details the application of NMR, IR, and MS to provide an unambiguous characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the

chemical environment, connectivity, and stereochemistry of atoms within a molecule.

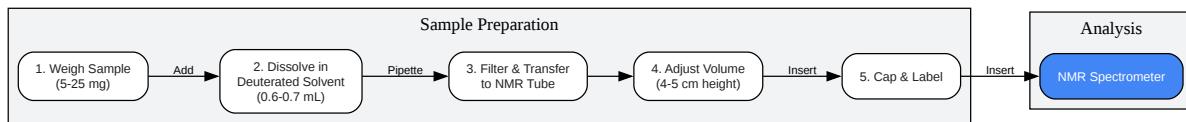
Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR spectra. The following protocol ensures a homogeneous solution free of particulate matter, which can degrade spectral resolution.[1]

Methodology:

- Analyte Preparation: Accurately weigh 5-25 mg of **(1-Benzylpiperidin-3-yl)methanol**.[2][3]
- Solvent Selection: Use a deuterated solvent, such as Chloroform-d (CDCl_3) or Methanol-d₄ (CD_3OD), to avoid large solvent signals in the ^1H NMR spectrum.[3][4][5]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[1][5]
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[2] To remove any particulates, a small piece of cotton wool can be placed in the pipette to act as a filter.[5]
- Volume Adjustment: Ensure the sample height in the NMR tube is between 4 and 5 cm to optimize the shimming process.[3][5]
- Final Steps: Cap the NMR tube securely and label it clearly before insertion into the spectrometer.

Diagram: NMR Sample Preparation Workflow



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Caption: Workflow for preparing a high-quality NMR sample.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Expected Chemical Shifts (δ) and Splitting Patterns:

- Aromatic Protons (Benzyl Ring): 7.20-7.40 ppm. These protons typically appear as a multiplet due to complex spin-spin coupling, representing the five protons on the phenyl group.[6]
- Benzylic Protons (-CH₂-Ph): ~3.50 ppm. This will likely be a singlet, integrating to two protons. In some cases, if there is restricted rotation or chirality, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet).[7][8]
- Hydroxymethyl Protons (-CH₂OH): 3.40-3.60 ppm. These two protons are adjacent to a chiral center (C3 of the piperidine ring) and are diastereotopic, thus they are expected to appear as two separate signals, likely a doublet of doublets for each, integrating to one proton each.
- Piperidine Ring Protons: 1.20-3.00 ppm. This region will contain a series of complex, overlapping multiplets corresponding to the nine protons on the piperidine ring. Protons closer to the nitrogen atom (positions 2 and 6) will be further downfield than those at positions 4 and 5.
- Hydroxyl Proton (-OH): 1.50-4.00 ppm (variable). This peak is often broad and its chemical shift is dependent on concentration, solvent, and temperature. It may not show clear coupling.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₅)	7.20 - 7.40	Multiplet	5H
Benzyllic (N-CH ₂ -Ph)	~ 3.50	Singlet or AB Quartet	2H
Hydroxymethyl (-CH ₂ OH)	3.40 - 3.60	Doublet of Doublets (each)	2H
Piperidine (C2, C6 - axial/equatorial)	~ 2.80 - 3.00	Multiplet	4H
Piperidine (C3, C4, C5 - axial/equatorial)	1.20 - 2.20	Multiplet	5H
Hydroxyl (-OH)	1.50 - 4.00 (variable)	Broad Singlet	1H

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Expected Chemical Shifts (δ):

- Aromatic Carbons (Benzyl Ring): 127.0-138.0 ppm. The carbon attached to the piperidine nitrogen (quaternary) will be distinct from the five CH carbons of the phenyl ring.
- Benzyllic Carbon (-CH₂-Ph): ~63.0 ppm.
- Hydroxymethyl Carbon (-CH₂OH): ~65.0 ppm.
- Piperidine Ring Carbons: 24.0-60.0 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be in the 50-60 ppm range, while the other carbons (C3, C4, C5) will appear further upfield.[9][10][11]

Carbon Assignment	Expected Chemical Shift (ppm)
Aromatic (C ₆ H ₅ , quaternary)	~ 138.0
Aromatic (C ₆ H ₅ , CH)	127.0 - 130.0
Hydroxymethyl (-CH ₂ OH)	~ 65.0
Benzyllic (N-CH ₂ -Ph)	~ 63.0
Piperidine (C2, C6)	50.0 - 60.0
Piperidine (C3)	~ 35.0 - 45.0
Piperidine (C4, C5)	24.0 - 30.0

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Sample Preparation (Neat Liquid/ATR)

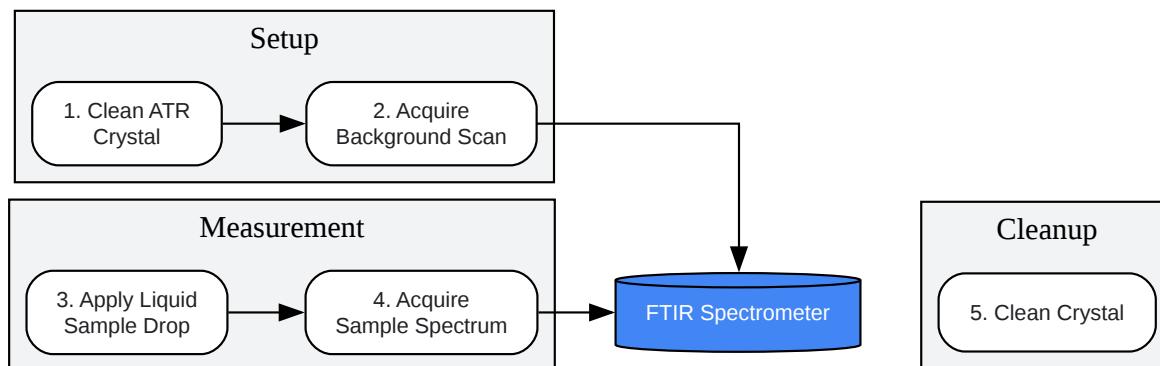
Since **(1-Benzylpiperidin-3-yl)methanol** is a liquid or low-melting solid at room temperature, it can be analyzed directly. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[12][13]

Methodology (ATR):

- Background Scan: Ensure the ATR crystal is clean.[12] Run a background spectrum of the empty crystal.
- Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.[12][14]
- Analysis: Apply pressure to ensure good contact between the sample and the crystal and acquire the FTIR spectrum.[12]

- Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Diagram: FTIR-ATR Experimental Workflow



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Caption: Protocol for FTIR analysis using an ATR accessory.

IR Spectral Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity/Shape	Assignment
O-H Stretch	3200 - 3600	Strong, Broad	Alcohol hydroxyl group (hydrogen-bonded)[15][16][17] [18]
Aromatic C-H Stretch	3000 - 3100	Medium	Benzyl ring C-H bonds
Aliphatic C-H Stretch	2850 - 2960	Strong	Piperidine & CH ₂ groups[17]
Aromatic C=C Stretch	1450 - 1600	Medium-Weak	Benzene ring skeletal vibrations
C-O Stretch	1000 - 1260	Strong	Primary alcohol C-O bond[15][16][17]

The most prominent features will be the very broad O-H stretch centered around 3400 cm⁻¹ and the strong C-H and C-O stretching bands, confirming the presence of the alcohol and the alkyl/aryl framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[19][20]

Experimental Protocol: MS Analysis (EI-MS)

Methodology:

- **Sample Introduction:** The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The compound must be volatile enough for analysis. [19][20]
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[20][21][22] This ejects an electron from the molecule,

creating a positively charged radical ion, the molecular ion ($M^{+\bullet}$).

- Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS Spectral Interpretation

The mass spectrum of **(1-Benzylpiperidin-3-yl)methanol** (Molecular Weight: 205.29 g/mol) is expected to show a molecular ion peak and several key fragment ions.

Key Fragmentation Pathways:

- Molecular Ion ($M^{+\bullet}$): A peak should be observed at $m/z = 205$.
- Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation or tropylion ion.
 - Loss of the piperidine-methanol radical: This would lead to a very prominent peak at $m/z = 91$ ($C_7H_7^+$), which is characteristic of benzyl groups.[23]
- Alpha-Cleavage (to Nitrogen): Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for piperidine derivatives.[24]
 - Loss of the hydroxymethyl group ($-CH_2OH$): This would result in an ion at $m/z = 174$.
 - Loss of the benzyl group ($-C_7H_7$): This would produce an ion at $m/z = 114$.
- Loss of Water: The alcohol functional group can readily lose a water molecule (18 Da), especially in softer ionization methods or through thermal decomposition, leading to a peak at $m/z = 187$.[24][25][26]

m/z Value	Proposed Fragment	Fragmentation Pathway
205	$[C_{13}H_{19}NO]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
187	$[C_{13}H_{17}N]^{+\bullet}$	$M^{+\bullet} - H_2O$
174	$[C_{12}H_{16}N]^+$	$M^{+\bullet} - \bullet CH_2OH$ (alpha-cleavage)
114	$[C_6H_{12}NO]^+$	$M^{+\bullet} - \bullet C_7H_7$ (alpha-cleavage)
91	$[C_7H_7]^+$	Tropylium Ion (benzylic cleavage)
77	$[C_6H_5]^+$	Phenyl Cation (loss of H from tropylium)[27]

The base peak (most intense) in the EI spectrum is highly likely to be m/z = 91, due to the exceptional stability of the tropylium ion.[23]

Conclusion

The combined application of 1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural verification of **(1-Benzylpiperidin-3-yl)methanol**. NMR spectroscopy confirms the carbon-hydrogen framework and connectivity. FTIR spectroscopy identifies the key functional groups, particularly the alcohol O-H moiety. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques provide unequivocal evidence for the chemical identity and structure of the target compound, a critical step in any synthetic chemistry or drug development workflow.

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